molecular formula C18H10Cl2N6O6 B3844023 2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol

2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol

Cat. No. B3844023
M. Wt: 477.2 g/mol
InChI Key: QDZSQTHPRXCMKN-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including nitro groups, amino groups, and phenol groups . These groups are common in many organic compounds and can confer various properties to the molecule.


Synthesis Analysis

The synthesis of such a complex molecule would likely involve multiple steps and various types of chemical reactions . For example, nitration reactions could be used to introduce the nitro groups , and nucleophilic aromatic substitution reactions could be used to introduce the amino groups .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the types of bonds between them . Unfortunately, without more specific information, it’s difficult to provide a detailed analysis of its structure.


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups . For example, the nitro groups could potentially be reduced to amino groups, and the phenol groups could potentially undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of nitro groups could make it more reactive, and the presence of phenol groups could make it more acidic .

Mechanism of Action

The mechanism of action of this compound would depend on its structure and the specific context in which it’s used . Without more information, it’s difficult to speculate on its potential mechanisms of action.

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties . For example, compounds containing nitro groups can often be explosive, and compounds containing phenol groups can often be corrosive .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it has interesting biological activity, it could be studied as a potential drug . Alternatively, if it has unique physical or chemical properties, it could be studied for potential applications in materials science or other fields .

properties

IUPAC Name

2-[[5-(2,4-dichloro-5-nitroanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2N6O6/c19-8-5-9(20)14(25(28)29)7-11(8)22-13-6-12(21-10-3-1-2-4-15(10)27)16-17(24-32-23-16)18(13)26(30)31/h1-7,21-22,27H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDZSQTHPRXCMKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC2=CC(=C(C3=NON=C23)[N+](=O)[O-])NC4=CC(=C(C=C4Cl)Cl)[N+](=O)[O-])O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2N6O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[5-(2,4-Dichloro-5-nitroanilino)-4-nitro-2,1,3-benzoxadiazol-7-yl]amino]phenol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol
Reactant of Route 2
Reactant of Route 2
2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol
Reactant of Route 3
Reactant of Route 3
2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol
Reactant of Route 4
2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol
Reactant of Route 5
2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol
Reactant of Route 6
Reactant of Route 6
2-({6-[(2,4-dichloro-5-nitrophenyl)amino]-7-nitro-2,1,3-benzoxadiazol-4-yl}amino)phenol

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